molecular formula C10H12O B1279343 2-(4-Ethylphenyl)oxirane CAS No. 169272-14-4

2-(4-Ethylphenyl)oxirane

Cat. No. B1279343
CAS RN: 169272-14-4
M. Wt: 148.2 g/mol
InChI Key: RUZUMVNATYKTJJ-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)oxirane, also known as 4-ethylphenyl oxirane, is an organic compound belonging to the oxirane family of compounds. It is a colorless liquid with a sweet smell and is insoluble in water. It is used in a variety of applications, including as a raw material for pharmaceuticals, fragrances, and industrial chemicals. It is also used in the synthesis of other compounds, such as polymers.

Scientific Research Applications

Synthesis and Medical Applications

2-(4-Ethylphenyl)oxirane, a compound belonging to the oxirane family, has been extensively researched for various applications, particularly in the synthesis of medically relevant compounds. One notable study in this area involves the synthesis and hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives, where compounds like 2-(phenylalkyl)oxirane-2-carboxylic acids demonstrated significant blood glucose-lowering activities in fasted rats (Eistetter & Wolf, 1982).

Chemical Synthesis and Material Science

This compound also finds application in the field of chemical synthesis and material science. A study exploring the ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether with a carbonyl–aromatic π-stacked structure highlights its role in producing polymers with unique properties (Merlani et al., 2015).

Antimicrobial and Insect Antifeedant Properties

Research has also been conducted on the antimicrobial and insect antifeedant potential of keto oxiranes, including those in the this compound family. These studies reveal the effectiveness of these compounds against various microbial strains and insects, indicating their potential use in pest control and antimicrobial treatments (Thirunarayanan & Vanangamudi, 2016).

Genetic and Cellular Studies

In the realm of genetic and cellular studies, oxiranes, including this compound derivatives, have been analyzed for their effects on genetic materials. For instance, research on the induction of gene mutations and micronuclei by oxiranes in mammalian cells in vitro highlights the biological effects and potential risks associated with these compounds (Schweikl, Schmalz, & Weinmann, 2004).

Safety and Hazards

The compound has several hazard statements including H227, H302, H312, H315, H319, H332, H335, H341, H351. Precautionary statements include P201, P202, P210, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2-(4-ethylphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZUMVNATYKTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438811
Record name 2-(4-ethylphenyl)-oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169272-14-4
Record name 2-(4-ethylphenyl)-oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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